molecular formula C18H11ClN2O2 B3610178 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone

3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone

Cat. No.: B3610178
M. Wt: 322.7 g/mol
InChI Key: DHYFYOIUQUNCKO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone typically involves the condensation of 2-chlorobenzoyl chloride with 3-furylamine, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-4(3H)-quinazolinone
  • 2-(3-furyl)-4(3H)-quinazolinone
  • 3-(2-chlorophenyl)-2-(3-furyl)-quinazoline

Uniqueness

3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone is unique due to the presence of both chlorophenyl and furyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-(furan-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-14-6-2-4-8-16(14)21-17(12-9-10-23-11-12)20-15-7-3-1-5-13(15)18(21)22/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFYOIUQUNCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=COC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 2
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 3
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 4
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 5
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 6
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone

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